2-[4-(Benzyloxy)phenyl]-3-cyclohexyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid
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Overview
Description
3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2-[4-(phenylmethoxy)phenyl]- is a complex organic compound belonging to the class of thienoimidazoles This compound is characterized by its unique structure, which includes a thienoimidazole core, a carboxylic acid group, and various substituents such as cyclohexyl and phenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2-[4-(phenylmethoxy)phenyl]- typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2-[4-(phenylmethoxy)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or alkanes, and substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2-[4-(phenylmethoxy)phenyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2-[4-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]imidazole derivatives: These compounds share the thienoimidazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Imidazole derivatives: Compounds with an imidazole core but without the thieno ring. These are widely studied for their diverse biological activities.
Thiazole derivatives: Similar to thienoimidazoles but with a sulfur atom in the ring structure instead of nitrogen.
Uniqueness
3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-cyclohexyl-2-[4-(phenylmethoxy)phenyl]- is unique due to its specific combination of functional groups and substituents.
Properties
CAS No. |
852898-36-3 |
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Molecular Formula |
C25H24N2O3S |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
3-cyclohexyl-2-(4-phenylmethoxyphenyl)thieno[2,3-d]imidazole-5-carboxylic acid |
InChI |
InChI=1S/C25H24N2O3S/c28-25(29)22-15-21-24(31-22)27(19-9-5-2-6-10-19)23(26-21)18-11-13-20(14-12-18)30-16-17-7-3-1-4-8-17/h1,3-4,7-8,11-15,19H,2,5-6,9-10,16H2,(H,28,29) |
InChI Key |
YKYCGDROFNADKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C=C(S3)C(=O)O)N=C2C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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